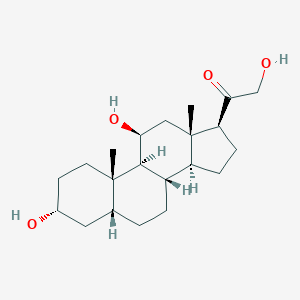

Tetrahydrocorticosterone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-3,11-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQQHZQUAMFINJ-DTDWNVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015843 | |

| Record name | Tetrahydrocorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrocorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-42-8 | |

| Record name | Tetrahydrocorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocorticosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocorticosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,11β,21-trihydroxy-5β-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCORTICOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUW84K2LEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrocorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Metabolism, and Catabolism of Tetrahydrocorticosterone

Precursor Hormones and Endogenous Origin

The story of Tetrahydrocorticosterone begins with its precursor, corticosterone (B1669441), and its synthesis within the adrenal glands.

This compound is a metabolite of corticosterone, a glucocorticoid hormone. rupahealth.comrupahealth.com Corticosterone itself is derived from cholesterol through a series of enzymatic steps. nih.govrupahealth.com In fact, corticosterone is the principal glucocorticoid in rodents and a significant one in humans, where it serves as a crucial intermediate in the synthesis of other steroids. nih.gov The conversion of corticosterone to its tetrahydro metabolites is a key step in its inactivation and preparation for excretion from the body. rupahealth.com

The adrenal glands, situated atop the kidneys, are the primary sites of corticosterone production. rupahealth.comrupahealth.comnih.gov Specifically, the adrenal cortex, the outer layer of the gland, is responsible for synthesizing steroid hormones, including glucocorticoids like corticosterone. nih.govrupahealth.com The production of these hormones is under the control of the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) from the pituitary gland stimulating the adrenal cortex to release corticosterone. nih.govnih.gov This intricate regulatory system ensures that corticosterone levels are maintained within a narrow physiological range, responding to the body's needs.

Enzymatic Pathways of this compound Formation

The transformation of corticosterone into its tetrahydro derivatives is facilitated by specific enzymes, leading to the formation of two main isomers: 5α-Tetrahydrocorticosterone and 5β-Tetrahydrocorticosterone. rupahealth.com

The synthesis of 5α-Tetrahydrocorticosterone (5α-THB) is catalyzed by the enzyme 5α-reductase. rupahealth.combioscientifica.com This enzyme reduces the double bond at the C4-C5 position of the steroid's A-ring. bioscientifica.com Research has shown that 5α-reduced metabolites of corticosterone, including 5α-THB, can bind to and activate glucocorticoid receptors, suggesting they may have biological activity of their own. nih.gov

In a parallel pathway, the enzyme 5β-reductase acts on corticosterone to produce 5β-Tetrahydrocorticosterone (5β-THB). rupahealth.comrupahealth.com Unlike its 5α-isomer, 5β-THB has minimal affinity for glucocorticoid receptors, indicating it is largely an inactive metabolite. rupahealth.com The primary enzyme responsible for this 5β-reduction in humans is AKR1D1. nih.gov

Following the initial reduction by either 5α- or 5β-reductase, the resulting intermediates undergo further metabolism. Enzymes from the aldo-keto reductase (AKR) superfamily, specifically those with 3α-hydroxysteroid dehydrogenase activity, catalyze the reduction of the 3-keto group to a 3α-hydroxyl group. rupahealth.comrupahealth.comrupahealth.com This final step in the formation of both 5α-THB and 5β-THB is crucial for their eventual conjugation and excretion. rupahealth.com The AKR1C subfamily of enzymes plays a significant role in this 3α-reduction process. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Family | Specific Enzyme(s) | Function | Resulting Metabolite |

|---|---|---|---|

| Reductases | 5α-Reductase | Reduces the C4-C5 double bond of corticosterone | 5α-Dihydrocorticosterone |

| 5β-Reductase (AKR1D1) | Reduces the C4-C5 double bond of corticosterone | 5β-Dihydrocorticosterone |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 5α-Dihydrocorticosterone |

| 5α-Tetrahydrocorticosterone (5α-THB) |

| 5β-Tetrahydrocorticosterone (5β-THB) |

| Adrenocorticotropic hormone (ACTH) |

| Cholesterol |

| Corticosterone |

Interconversion Enzymes and Their Influence on Metabolite Ratios (e.g., 11β-Hydroxysteroid Dehydrogenases)

The metabolism of corticosteroids is intricately regulated by a group of enzymes known as 11β-hydroxysteroid dehydrogenases (11β-HSD). oup.combioscientifica.com These enzymes are responsible for the interconversion of active glucocorticoids, like cortisol and corticosterone, and their inactive 11-keto counterparts, cortisone (B1669442) and 11-dehydrocorticosterone, respectively. oup.com There are two primary isoforms, 11β-HSD1 and 11β-HSD2, which play a crucial role in modulating local glucocorticoid availability in various tissues. bioscientifica.comnih.gov

11β-HSD1 is a bidirectional enzyme but predominantly functions in vivo to convert cortisone to the active cortisol. nih.gov This action amplifies glucocorticoid effects within cells. researchgate.net Conversely, 11β-HSD2 is a unidirectional enzyme that inactivates cortisol to cortisone, thereby protecting mineralocorticoid receptors from illicit occupation by cortisol. bioscientifica.comnih.gov

The activity of these enzymes significantly influences the ratio of urinary steroid metabolites. For instance, a decreased activity of renal 11β-HSD2 leads to an increased urinary ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) to tetrahydrocortisone (B135524) [(THF+allo-THF)/THE]. oup.com This ratio is often used as a biomarker to assess 11β-HSD2 activity in vivo. oup.comahajournals.org In conditions like apparent mineralocorticoid excess, a genetic deficiency in 11β-HSD2 results in hypertension due to the inability to inactivate cortisol in mineralocorticoid-sensitive tissues. bioscientifica.comahajournals.org

Furthermore, studies have shown a link between altered 11β-HSD activity and essential hypertension. ahajournals.org In some hypertensive individuals, an elevated (THF+allo-THF)/THE ratio suggests a decrease in 11β-HSD2 activity. ahajournals.org This alteration in enzyme activity can lead to an increase in the bioavailability of active glucocorticoids in certain tissues, potentially contributing to the pathophysiology of hypertension. researchgate.net

The balance between 11β-HSD1 and 11β-HSD2 activities is therefore critical for maintaining appropriate glucocorticoid signaling and preventing metabolic and cardiovascular complications. nih.govnih.gov

Tissue-Specific Metabolism of this compound

The metabolism of this compound (THB) and other corticosteroids is not uniform throughout the body and exhibits tissue-specific characteristics, largely dictated by the expression and activity of various metabolic enzymes. The liver is the primary site of steroid metabolism, but significant metabolic activity also occurs in extra-hepatic tissues. mdpi.comnih.gov

The liver is the principal organ for the inactivation and conjugation of corticosteroids, preparing them for excretion. mdpi.com Corticosterone is metabolized in the liver by 5α-reductase and 5β-reductase to form 5α-tetrahydrocorticosterone (5α-THB) and 5β-tetrahydrocorticosterone (5β-THB), respectively. rupahealth.com These reactions are a crucial step in inactivating the glucocorticoid. rupahealth.com The resulting tetrahydro metabolites are then further metabolized, primarily through conjugation with glucuronic acid, a process known as glucuronidation. rupahealth.combioscientifica.com This conjugation significantly increases the water solubility of the steroid metabolites, facilitating their elimination from the body. nih.gov

The enzyme 5β-reductase (AKR1D1) is predominantly expressed in the liver. rupahealth.commdpi.com Its activity is essential for the production of 5β-reduced metabolites like 5β-THB. rupahealth.com Studies have shown that bile acids can inhibit the activity of hepatic 5β-reductase. nih.govnih.gov For example, chenodeoxycholic acid has been found to competitively inhibit this enzyme, leading to reduced urinary excretion of 3α,5β-tetrahydrocorticosterone. nih.govnih.gov This highlights a potential interplay between bile acid and glucocorticoid metabolism in the liver.

The subsequent steps in hepatic metabolism involve enzymes like 3α-hydroxysteroid dehydrogenase, which further modify the tetrahydro metabolites before conjugation. rupahealth.comrupahealth.com The liver's extensive expression of phase I and phase II metabolizing enzymes, including various cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), ensures the efficient clearance of corticosteroids from circulation. nih.govmdpi.comjst.go.jp

While the liver is the main site of steroid metabolism, extra-hepatic tissues also play a significant role in modulating local steroid concentrations. nih.govnih.gov Tissues such as the kidney, adipose tissue, and the gastrointestinal tract express a range of steroid-metabolizing enzymes. mdpi.comconicet.gov.arresearchgate.net

The kidney, for instance, expresses high levels of 11β-HSD2, which is critical for inactivating cortisol and preventing it from binding to mineralocorticoid receptors. oup.com Adipose tissue, on the other hand, expresses 11β-HSD1, which can locally generate active cortisol, potentially contributing to the metabolic complications associated with obesity. bioscientifica.commdpi.com

The gastrointestinal tract also contributes to steroid metabolism, with the intestinal mucosa containing various phase I and phase II enzymes. conicet.gov.arresearchgate.net The gut microbiome can further metabolize steroids that are excreted in the bile, potentially leading to the formation of different metabolites that can be reabsorbed. nih.govoup.com

The expression profiles of metabolizing enzymes can vary significantly between different extra-hepatic tissues. jst.go.jp For example, the lungs, skin, and brain each have unique patterns of CYP and other enzyme expression, leading to tissue-specific metabolism of steroids. nih.govresearchgate.net This localized metabolism, often referred to as "intracrinology," allows for fine-tuned regulation of steroid hormone action at the cellular level. nih.gov

Excretion Pathways and Metabolite Conjugates

The final step in the disposition of this compound and other corticosteroid metabolites is their excretion from the body. This process primarily occurs via the kidneys through urine and through the biliary system into the feces. Conjugation of the metabolites is a key step that facilitates their elimination.

The primary route of excretion for corticosteroid metabolites is through the urine. rupahealth.com To be efficiently excreted by the kidneys, the lipophilic steroid metabolites must be made more water-soluble. nih.gov This is achieved through a phase II metabolic reaction called glucuronidation. nih.govbioscientifica.com In this process, a glucuronic acid molecule is attached to the steroid metabolite, forming a highly water-soluble glucuronide conjugate. rupahealth.comresearchgate.net

The majority of tetrahydro metabolites of corticosterone, including this compound, are excreted in the urine as glucuronide conjugates. rupahealth.commassey.ac.nz It is estimated that at least 90% of the tetrahydro-derivatives of cortisol and cortisone are eliminated in this form. researchgate.net The measurement of these urinary steroid glucuronides can provide valuable information about adrenal function and steroid metabolism. rupahealth.comrupahealth.comoup.com

The major metabolite of aldosterone (B195564), another corticosteroid, is 3α,5β-tetrahydroaldosterone, which is also formed in the liver and excreted as a glucuronide in the urine. oup.com The analysis of urinary tetrahydroaldosterone (B195565) glucuronide can serve as an index of aldosterone secretion. oup.comoup.com

In addition to urinary excretion, a portion of corticosteroid metabolites is eliminated from the body through the bile, which is secreted by the liver into the small intestine. capes.gov.brnih.gov This process is particularly relevant for more lipophilic compounds. taylorandfrancis.com Once in the intestine, these metabolites can be excreted in the feces.

However, some steroid metabolites excreted in the bile can be reabsorbed from the intestine back into the bloodstream, a process known as enterohepatic circulation. nih.govnih.gov This recycling can prolong the presence of the steroid and its metabolites in the body. nih.gov The intestinal microflora can play a significant role in this process by metabolizing the conjugated steroids, potentially deconjugating them and allowing for their reabsorption. nih.govtaylorandfrancis.com

Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Primary Location | Reference |

| 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) | Converts cortisone to active cortisol | Liver, adipose tissue | nih.gov, mdpi.com |

| 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2) | Inactivates cortisol to cortisone | Kidney | oup.com, nih.gov |

| 5α-Reductase | Converts corticosterone to 5α-tetrahydrocorticosterone | Liver | rupahealth.com |

| 5β-Reductase (AKR1D1) | Converts corticosterone to 5β-tetrahydrocorticosterone | Liver | rupahealth.com, mdpi.com |

| 3α-Hydroxysteroid Dehydrogenase | Further metabolizes tetrahydro metabolites | Liver | rupahealth.com |

| UDP-Glucuronosyltransferases (UGTs) | Conjugates steroid metabolites with glucuronic acid | Liver | nih.gov |

Table 2: Excretion Pathways of Corticosteroid Metabolites

| Pathway | Description | Key Processes | Reference |

| Urinary Excretion | Primary route of elimination for corticosteroid metabolites. | Glucuronidation to increase water solubility. | rupahealth.com, nih.gov |

| Biliary Excretion | Elimination of metabolites through bile into the intestine. | Secretion from the liver. | capes.gov.br, nih.gov |

| Enterohepatic Circulation | Reabsorption of biliary-excreted metabolites from the intestine. | Action of gut microbiota, reabsorption. | nih.gov, taylorandfrancis.com |

Molecular Interactions and Biological Activities of Tetrahydrocorticosterone Isomers

Glucocorticoid Receptor (GR) Binding Affinity and Activation

The biological actions of glucocorticoids are primarily mediated through their interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that regulates the expression of a wide array of target genes. frontiersin.orgwikipedia.org Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it can either enhance or suppress gene transcription, leading to a variety of physiological effects. frontiersin.orgwikipedia.org The affinity with which a steroid binds to the GR is a critical determinant of its potency and biological activity.

Implications for Transcriptional Regulation and Downstream Signaling

The differential binding of 5α-THB and 5β-THB to the GR has significant consequences for the transcriptional regulation of downstream target genes. nih.gov As an agonist of the GR, 5α-THB is capable of initiating the conformational changes in the receptor necessary for its translocation to the nucleus and subsequent interaction with glucocorticoid response elements (GREs) on the DNA. frontiersin.orgnih.gov This interaction modulates the transcription of genes involved in various processes, including metabolism and inflammation. nih.govbioscientifica.com

For instance, in H4IIE hepatoma cells, both 5α-THB and corticosterone (B1669441) have been shown to induce the mRNA expression of tyrosine aminotransferase and phosphoenolpyruvate (B93156) carboxykinase, key enzymes in glucose metabolism. nih.gov This effect was inhibited by the GR antagonist RU486, confirming that it is mediated through the GR. nih.gov In transient co-transfection studies, 5α-THB demonstrated a comparable ability to corticosterone in activating a murine mammary tumor virus-luciferase reporter gene via the human GR. nih.gov

Neurosteroidogenic Actions and Receptor Modulation

Certain steroids and their metabolites, termed neurosteroids, can be synthesized within the central nervous system and can modulate neuronal excitability through non-genomic mechanisms, primarily by interacting with neurotransmitter receptors. frontiersin.org

GABAA Receptor Modulatory Effects of 5α-Tetrahydrocorticosterone

One of the most well-characterized neurosteroid actions is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. frontiersin.org The 3α-hydroxy A-ring reduced metabolites of several parent steroids, including progesterone (B1679170) and deoxycorticosterone, are potent positive allosteric modulators of the GABA-A receptor. frontiersin.org

5α-Tetrahydrocorticosterone, which possesses the requisite 3α-hydroxy, 5α-reduced A-ring structure, has been shown to modulate GABA-A receptor function. nih.gov These neurosteroids enhance the effects of GABA by binding to a site on the receptor complex that is distinct from the binding sites for GABA itself, benzodiazepines, or barbiturates. frontiersin.org This binding increases the frequency of chloride channel opening, thereby augmenting the inhibitory current and hyperpolarizing the neuron, which reduces its excitability. nih.gov This modulatory action contributes to the anxiolytic, sedative, and anticonvulsant properties associated with certain neurosteroids. researchgate.net

Influence on Neurotransmission and Central Nervous System Function

Tetrahydrocorticosterone isomers are recognized as potent neuroactive steroids that exert significant influence over the central nervous system (CNS) by modulating neurotransmission. nih.gov Their primary and most studied mechanism of action is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the mammalian brain. nih.govwikipedia.org This interaction is crucial for regulating neuronal excitability. nih.gov

The effects of this compound are highly dependent on the stereochemistry of the molecule, particularly the configuration of the A-ring. The 5α- and 5β-reduced isomers exhibit distinct biological activities. rupahealth.com

GABA-A Receptor Modulation

5α-Tetrahydrocorticosterone (allothis compound) is a potent positive allosteric modulator of the GABA-A receptor. rupahealth.comwikipedia.org By binding to a site on the receptor complex distinct from the GABA binding site, it enhances the receptor's response to GABA. wikipedia.orgfrontiersin.org This potentiation of inhibitory GABAergic signaling leads to sedative, anxiolytic, and anticonvulsant effects. rupahealth.comwikipedia.org The sensitivity of GABA-A receptors to neurosteroid modulation is influenced by the receptor's subunit composition, with extrasynaptic δ-subunit-containing receptors showing high sensitivity. frontiersin.org

Research has demonstrated the differential effects of various isomers on GABA-A receptor currents (IGABA). For instance, both 3α,5α-tetrahydrocorticosterone and 3α,5β-tetrahydrocorticosterone can potentiate GABA-induced currents in Purkinje cells, though to different extents. acs.org The 3α-hydroxyl group is considered pivotal for this activity. acs.org Studies using radioligand binding assays have also revealed region-specific modulation of GABA-A receptors in the brain. taylorandfrancis.com For example, 3α,5α-tetrahydrodeoxycorticosterone (THDOC) was found to inhibit the binding of [3H]muscimol in certain areas of the human brain, such as the temporal lobe neocortex, while enhancing it in others like the hippocampus and frontal cortex. taylorandfrancis.com

Table 1: Effects of this compound Isomers on GABA-A Receptor Function in Purkinje Cells

| Compound | Threshold Concentration | Effect on IGABA at Threshold Concentration (% of control) | EC50 for IGABA Potentiation |

|---|---|---|---|

| 3α,5α-Tetrahydrocorticosterone | Not specified | Not specified | 18 µM acs.org |

| 3α,5β-Tetrahydrocorticosterone | 10 µM acs.org | 133 ± 8% acs.org | 23 µM acs.org |

Table 2: Region-Specific Effects of 3α,5α-Tetrahydrodeoxycorticosterone (THDOC) on [3H]Muscimol Binding in Human Brain

| Brain Region | Effect of THDOC (3 to 10 µM) |

|---|---|

| Temporal Lobe Neocortex | Inhibition taylorandfrancis.com |

| Occipital Cortex | Inhibition taylorandfrancis.com |

| Hippocampus | Enhancement taylorandfrancis.com |

| Frontal Cortex | Enhancement taylorandfrancis.com |

| Sensorimotor Cortex | Enhancement taylorandfrancis.com |

Influence on Sensory Nerves and Other Systems

Beyond the GABAergic system, research indicates that allothis compound (B1222781) can influence other neuronal pathways. Studies in guinea pig airways have shown that it can inhibit the activation of capsaicin-sensitive afferent sensory nerves (C-fibers). nih.gov This effect was demonstrated by its ability to reduce the release of substance P, a key neurotransmitter in sensory nerve signaling. nih.gov The mechanism appears to involve the opening of voltage-dependent K+ channels, which leads to a negative modulation of C-fiber activation. nih.gov

The interaction between this compound and other neurotransmitter systems, such as the serotonergic system, has also been investigated. However, a study involving an L-tryptophan challenge in humans found that while levels of the neurosteroid allopregnanolone (B1667786) were affected, 3α,5α-tetrahydrocorticosterone concentrations were not, suggesting a more selective interaction of certain neurosteroids with the serotonin (B10506) system. taylorandfrancis.comoup.com

Physiological and Pathophysiological Roles of Tetrahydrocorticosterone in Systemic Regulation

Role in Hypothalamic-Pituitary-Adrenal (HPA) Axis Function and Stress Response

Modulation of Corticosteroid Feedback Mechanisms

The HPA axis operates through a series of feedback loops to maintain homeostasis. frontiersin.org Glucocorticoids, such as corticosterone (B1669441) and its metabolites, play a central role in this negative feedback system. researchgate.netfrontiersin.org When circulating glucocorticoid levels rise, they act on the hypothalamus and pituitary gland to inhibit the secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively. researchgate.netsmw.ch This feedback mechanism prevents excessive and prolonged activation of the stress response. clevelandclinic.org

Acute and Chronic Stress Adaptation and Dysregulation

During acute stress, the HPA axis is activated, leading to the release of glucocorticoids that help the body adapt by mobilizing energy and modulating immune responses. frontiersin.orgfrontiersin.org Elevated levels of THB can be an indicator of this increased adrenal corticosteroid activity in response to acute stress. healthmatters.io

In situations of chronic stress, the HPA axis can become dysregulated. nih.gov Prolonged activation leads to sustained high levels of corticosterone production, resulting in elevated concentrations of its metabolite, THB. healthmatters.io This persistent elevation is often associated with conditions like chronic stress and HPA axis dysregulation, such as Cushing's syndrome. healthmatters.iohealthmatters.io Corticosterone is considered a biomarker for adaptation during chronic stress. nih.gov The continuous secretion of glucocorticoids during chronic stress can trigger catabolic processes to meet the body's energy demands. researchgate.net Dysregulation of the HPA axis due to chronic stress can lead to various health issues, including metabolic and behavioral disruptions. frontiersin.org

Immunomodulatory and Anti-inflammatory Properties of 5α-Tetrahydrocorticosterone

5α-Tetrahydrocorticosterone (5α-THB) has emerged as a steroid with significant immunomodulatory and anti-inflammatory capabilities, distinguishing it from its parent glucocorticoids. rupahealth.comendocrine-abstracts.org

Mechanisms of Action in Inflammatory Processes (e.g., suppression of irritant dermatitis)

Research has demonstrated the anti-inflammatory effects of 5α-THB in various models. rupahealth.comnih.gov Topically applied 5α-THB has been shown to effectively suppress irritant dermatitis. rupahealth.comnih.gov In a murine model of acute irritant dermatitis induced by croton oil, 5α-THB suppressed ear swelling with an efficacy comparable to hydrocortisone (B1673445). nih.gov

The proposed mechanisms for its anti-inflammatory action suggest that 5α-THB may operate through pathways distinct from conventional glucocorticoids. guidetopharmacology.org While it binds to the glucocorticoid receptor (GR), its ability to induce GR phosphorylation and subsequent nuclear translocation is slower and less complete compared to corticosterone. endocrine-abstracts.org It also does not appear to activate classical gene transcription pathways associated with glucocorticoid-induced metabolic effects. endocrine-abstracts.org Instead, it is thought to exert its anti-inflammatory effects through alternative signaling pathways. bioscientifica.comguidetopharmacology.org For example, it has been shown to increase the expression of anti-inflammatory mediators like lipocortin and DUSP1. rupahealth.com

Differential Effects Compared to Parent Glucocorticoids (e.g., reduced metabolic side effects, skin thinning)

A key advantage of 5α-THB is its dissociated profile, exhibiting potent anti-inflammatory action with a reduced incidence of the adverse effects commonly associated with traditional glucocorticoids. endocrine-abstracts.orgnih.gov

Table 1: Comparison of Topical 5α-THB and Hydrocortisone Effects in a 28-Day Murine Study

| Side Effect | Topical Hydrocortisone | Topical 5α-THB |

|---|---|---|

| Skin Thinning | Observed | Not Observed |

| Adrenal Atrophy | Observed | Not Observed |

| Weight Loss | Observed | Not Observed |

| Thymic Involution | Observed | Not Observed |

| Raised Insulin (B600854) Levels | Observed | Not Observed |

Data sourced from a preclinical study on mice. nih.gov

Chronic topical application of hydrocortisone in mice resulted in significant side effects, including skin thinning, adrenal atrophy, weight loss, and elevated insulin levels. nih.gov In contrast, chronic application of 5α-THB did not produce these adverse effects. nih.gov Furthermore, while hydrocortisone negatively impacted genes involved in collagen synthesis, 5α-THB only showed such effects at very high doses. nih.gov Systemically administered 5α-THB also suppressed inflammation in mice without causing short-term metabolic side effects. rupahealth.com This suggests that 5α-THB has the potential to be a safer therapeutic option for inflammatory skin conditions, particularly on delicate skin. nih.gov

Metabolic Regulation and Energy Homeostasis

Glucocorticoids are fundamental regulators of energy metabolism, influencing glucose, lipid, and protein homeostasis. diva-portal.orgresearchgate.net They play a vital role in ensuring an adequate energy supply, especially during times of stress. nih.gov

Tetrahydrocorticosterone, as a metabolite of corticosterone, is implicated in these metabolic processes. The metabolism of glucocorticoids is closely linked to energy status. For instance, the conversion of cortisol to its metabolites is accelerated in conditions like obesity and high insulin levels. dutchtest.com The balance of hormones, including glucocorticoids and their metabolites, is crucial for coordinating energy intake, storage, and expenditure. scitechnol.com

The 5α-reduction of glucocorticoids, which produces compounds like 5α-THB, appears to be a protective pathway against glucocorticoid-induced metabolic dysfunction. bioscientifica.combioscientifica.com In metabolic diseases, the activity of 5α-reductase is often upregulated in the liver, which may serve to shield the body from the adverse metabolic consequences of excess glucocorticoids while still allowing for their anti-inflammatory benefits. bioscientifica.combioscientifica.com This suggests that the metabolic pathway leading to this compound is not merely for inactivation and excretion but plays an active role in fine-tuning the body's metabolic response to glucocorticoids.

Implications in Glucose and Lipid Metabolism

This compound (THC), a metabolite of corticosterone, plays a nuanced role in the regulation of glucose and lipid metabolism. Glucocorticoids, the class of steroid hormones to which corticosterone belongs, are known to cause a variety of metabolic abnormalities. nih.gov Research indicates that glucocorticoid treatment can lead to transient increases in fasting plasma glucose levels and insulin resistance. nih.gov Specifically, studies have shown that administration of corticosterone can impair glucose tolerance and enhance insulin release. endocrine-abstracts.org

While corticosterone demonstrates clear metabolic effects, its metabolite, 5α-tetrahydrocorticosterone (5α-THB), appears to have a more selective action. In animal models, administration of 5α-THB did not induce the same chronic metabolic effects observed with corticosterone, such as impaired glucose tolerance. endocrine-abstracts.org However, elevated levels of glucocorticoid metabolites are associated with metabolic dysregulation. Increased serum concentrations of 5α-THB have been linked to insulin resistance and dyslipidemia. rupahealth.com This suggests that while 5α-THB itself may not directly cause metabolic disruption in the same way as its precursor, its levels are indicative of underlying metabolic health. rupahealth.com

The metabolism of glucocorticoids is a key factor in their impact on glucose and lipid balance. For instance, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which converts inactive cortisone (B1669442) to active cortisol, has differential activity in various tissues. In obesity and insulin resistance, its activity is decreased in the liver but increased in adipose tissue, contributing to altered cortisol metabolism. rupahealth.com Furthermore, enhanced hepatic 5α-reductase activity is associated with insulin resistance. nih.gov

The interaction between glucose and lipid metabolism is complex and bidirectional. e-dmj.org Elevated triglycerides can lead to increased free fatty acids, which in turn may induce insulin resistance and impair β-cell function. e-dmj.org Conversely, improving lipid metabolism can help to improve glycemic control. e-dmj.org

Table 1: Effects of Glucocorticoids and their Metabolites on Glucose and Lipid Metabolism

| Compound | Effect on Glucose Metabolism | Effect on Lipid Metabolism | Associated Conditions |

|---|---|---|---|

| Corticosterone | Impairs glucose tolerance, enhances insulin release. endocrine-abstracts.org | Can lead to redistribution of fat to subcutaneous depots. endocrine-abstracts.org | Chronic administration can induce metabolic side effects. endocrine-abstracts.org |

| This compound (THC) | Elevated levels associated with insulin resistance. rupahealth.com | Elevated levels linked to dyslipidemia. rupahealth.com | Serves as a biomarker for metabolic dysregulation. rupahealth.com |

| Glucocorticoids (General) | Can cause transient increases in fasting plasma glucose. nih.gov | Can increase total and LDL cholesterol. nih.gov | Treatment can induce various metabolic abnormalities. nih.gov |

Association with Metabolic Disorders (e.g., obesity)

There is a significant association between this compound and metabolic disorders, particularly obesity. High levels of 5α-THB have been linked to obesity and metabolic syndrome. healthmatters.io This connection is often related to increased cortisol production and metabolism, as seen in conditions of chronic stress which can contribute to weight gain. healthmatters.io

Obesity is characterized by alterations in glucocorticoid metabolism. nih.gov Increased cortisol secretion rates are observed in obesity, a condition that is reversible with weight loss. nih.gov The activity of 5α-reductase, the enzyme responsible for the conversion of cortisol to its tetrahydro-metabolites, is also implicated. Studies have shown that 5α-reductase activity is increased in obesity and decreases significantly after weight loss. nih.gov This suggests that altered 5α-reductase activity may play a role in the pathophysiology of obesity.

The distribution of body fat is also influenced by glucocorticoid metabolism. rupahealth.com Central obesity, in particular, is associated with higher mortality rates for a given body mass index (BMI). rupahealth.com The expression of 11β-HSD1 in omental adipose tissue, which converts cortisone to active cortisol, is crucial in body fat distribution. rupahealth.com Increased local production of cortisol in adipose tissue can drive the development of central obesity. rupahealth.com

Furthermore, studies in children have shown a link between glucocorticoid metabolism and obesity-associated hypertension. Children with obesity and hypertension have been found to have a higher ratio of (tetrahydrocortisol + allo-tetrahydrocortisol)/tetrahydrocortisone (B135524) in their urine, suggesting that the cortisol-cortisone shuttle favors cortisol in this condition. nih.gov

Table 2: Research Findings on this compound and Obesity

| Study Focus | Key Finding | Implication |

|---|---|---|

| 5α-THB Levels in Obesity | High levels of 5α-THB are associated with obesity and metabolic syndrome. healthmatters.io | 5α-THB may serve as a biomarker for obesity-related metabolic dysfunction. |

| Glucocorticoid Secretion and Weight Loss | Increased cortisol secretion rates in obesity are reversed with weight loss. nih.gov | Weight management can help normalize glucocorticoid activity. |

| 5α-Reductase Activity | 5α-reductase activity is increased in obesity and decreases after weight loss. nih.gov | Targeting 5α-reductase could be a potential therapeutic strategy for obesity. |

| Body Fat Distribution | Increased expression of 11β-HSD1 in adipose tissue is linked to central obesity. rupahealth.com | Local glucocorticoid metabolism in fat tissue is a key driver of adiposity. |

| Childhood Obesity and Hypertension | Altered cortisol metabolism is observed in children with obesity-associated hypertension. nih.gov | Glucocorticoid dysregulation may contribute to cardiovascular complications of obesity from a young age. |

Neuroendocrine Interactions Beyond the HPA Axis

Interplay with Reproductive Endocrine Systems (e.g., Estrus Cycle)

The functioning of the reproductive system is intricately linked with the stress-responsive hypothalamic-pituitary-adrenal (HPA) axis, where this compound serves as a key metabolite. The estrous cycle in females is governed by a complex interplay of hormones including gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), luteinizing hormone (LH), estrogen, and progesterone (B1679170). equine-reproduction.comscielo.org.mx These hormones regulate follicular development, ovulation, and receptivity to mating. equine-reproduction.com

Glucocorticoids, including corticosterone and its metabolites, are known to have inhibitory effects on the reproductive endocrine system. oup.com Stress and the consequent release of glucocorticoids can disrupt the normal estrous cycle. This interaction is bidirectional, as sex hormones can also influence the composition of the gut microbiota, which in turn can modulate stress responses. frontiersin.orgnih.gov

Studies in rodents have shown that the gut microbiota composition changes throughout the estrous cycle, and these changes are correlated with circulating levels of hormones like LH. nih.gov For example, certain bacterial genera are more abundant during the proestrus phase when preovulatory hormone levels are high. nih.gov This suggests that the gut microbiome may play a role in shaping the hormonal fluctuations of the estrous cycle. nih.gov Given that the gut microbiota can metabolize steroids, it is plausible that it could also influence the levels and activity of this compound, thereby impacting the reproductive cycle.

Gut-Brain Axis Modulations Involving this compound

The gut-brain axis represents a bidirectional communication network between the gastrointestinal tract and the central nervous system, in which the gut microbiota plays a crucial role. nih.govmdpi.com This axis is involved in regulating a wide range of physiological processes, including neuroendocrine function. Steroids, including neuroactive steroids derived from glucocorticoids like this compound, are important signaling molecules within this axis. nih.gov

The gut microbiota can directly influence the levels of neuroactive steroids. Certain bacteria possess the ability to chemically alter steroids secreted into the gut. nih.gov For example, host-generated tetrahydrocortisol (B1682764) that is secreted into the gut in bile can be metabolized by gut bacteria. nih.gov This microbial metabolism can lead to the production of different sets of metabolites, which may have their own biological activities. nih.gov

The composition of the gut microbiota is influenced by various factors, including diet, age, and sex. frontiersin.orgmdpi.com In turn, the microbiota and its metabolites, such as short-chain fatty acids (SCFAs), can modulate host systems, including the immune system and the integrity of the gut barrier. nih.govfrontiersin.org Dysbiosis, or an imbalance in the gut microbiota, has been linked to various disorders, including metabolic and neurological conditions. mdpi.com

The communication along the gut-brain axis involves multiple pathways, including the vagus nerve and the circulation of microbial metabolites. nih.govmdpi.com These metabolites can influence the synthesis of neurotransmitters and the activity of neuroreceptors in the brain. nih.gov Through these mechanisms, the gut microbiota can modulate the HPA axis and stress responses, thereby influencing the production and metabolism of glucocorticoids like corticosterone and its derivative, this compound. nih.gov

Clinical Significance and Biomarker Applications of Tetrahydrocorticosterone Profiling

Diagnostic Utility in Adrenal Gland Disorders

The measurement of tetrahydrocorticosterone is a key component of urinary steroid profiling, a diagnostic tool used to evaluate the function of the adrenal glands. Abnormal levels of THC can be indicative of either excessive or insufficient cortisol production, pointing towards specific adrenal disorders.

Cushing's Syndrome and Hypercortisolism

Cushing's syndrome is characterized by prolonged exposure to high levels of cortisol. nih.gov Urinary steroid metabolomics can be a valuable tool in its diagnosis. nih.govmdpi.com Studies have shown that patients with Cushing's syndrome often exhibit elevated urinary levels of several steroid metabolites, including this compound. nih.govmdpi.com This increase reflects the overproduction of cortisol by the adrenal glands. synnovis.co.uk

In addition to THC, other metabolites such as tetrahydrocortisol (B1682764) (THF), allo-tetrahydrocortisol, and α-cortol are also typically elevated in individuals with Cushing's syndrome. nih.govmdpi.com The analysis of these metabolites, alongside clinical evaluation, can help confirm a diagnosis of hypercortisolism. mdpi.comnih.gov Some research suggests that the combination of multiple steroid metabolites provides a more accurate diagnostic picture than single-hormone measurements. nih.gov

It's important to note that while urinary steroid profiling is a useful adjunct, it is not a standalone diagnostic test for Cushing's syndrome and should be interpreted in conjunction with other clinical and biochemical findings. endocrine-abstracts.org

Adrenal Insufficiency (Addison's Disease) and Hypocortisolism

In contrast to Cushing's syndrome, adrenal insufficiency, also known as Addison's disease, is characterized by the inadequate production of steroid hormones, including cortisol, by the adrenal glands. wikipedia.orgmsdmanuals.com Consequently, individuals with Addison's disease typically present with decreased levels of cortisol metabolites in their urine.

Congenital Adrenal Hyperplasia (CAH) and Steroidogenic Enzyme Deficiencies (e.g., 21-hydroxylase deficiency, 17α-hydroxylase deficiency)

Congenital Adrenal Hyperplasia (CAH) encompasses a group of inherited disorders that affect the adrenal glands' ability to produce certain steroid hormones due to deficiencies in specific enzymes. rupahealth.comoup.com Urinary steroid profiling is a crucial tool for diagnosing and managing CAH. oup.com

17α-hydroxylase deficiency: This is a rare form of CAH caused by mutations in the CYP17A1 gene, leading to impaired production of cortisol and sex steroids. medscape.comspandidos-publications.com Patients with this deficiency accumulate steroid intermediates such as progesterone (B1679170), deoxycorticosterone, and corticosterone (B1669441). medscape.com Consequently, urinary steroid profiling will show elevated levels of corticosterone metabolites, including this compound. hkmj.org Conversely, metabolites of androgens and cortisol are typically undetectable or very low. endocrine-abstracts.org This distinct steroid profile is characteristic and diagnostic for 17α-hydroxylase deficiency. hkmj.orgendocrine-abstracts.org

Biomarker for Metabolic and Endocrine Dysregulation

Beyond primary adrenal disorders, this compound levels can also serve as a biomarker for broader metabolic and endocrine dysregulation, providing insights into conditions like Polycystic Ovary Syndrome and obesity.

Polycystic Ovary Syndrome (PCOS) and Hyperandrogenism

Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women of reproductive age, often characterized by hyperandrogenism (excess male hormones). endocrine-abstracts.orgendocrinology.org While the primary source of excess androgens in PCOS is often the ovaries, altered adrenal steroid metabolism also plays a role. researchgate.net

Studies have shown that women with PCOS can have altered urinary steroid profiles, including changes in glucocorticoid metabolites. endocrinology.orgoup.com Some research indicates an increased 5α-reductase activity in PCOS, which affects the metabolism of both androgens and glucocorticoids. endocrinology.org This can lead to an increased excretion of 5α-reduced metabolites. While not a primary diagnostic criterion, the analysis of urinary steroid metabolites, including this compound and its isomers, can contribute to understanding the complex hormonal imbalances in PCOS. nih.govsemanticscholar.org

Obesity and Related Metabolic Syndromes

Obesity is often associated with alterations in cortisol metabolism. scielo.br While circulating cortisol levels may be normal or even low in obese individuals, there can be changes in the peripheral metabolism of cortisol. scielo.br

Research has indicated that children and adolescents with obesity may have significantly higher urinary excretion of several steroid metabolites, including this compound and 5α-tetrahydrocorticosterone, compared to their normal-weight peers. mdpi.com This suggests an enhanced activity of adrenocortical steroidogenic pathways in obesity. mdpi.com These alterations in steroid metabolism may contribute to the metabolic complications associated with obesity, such as insulin (B600854) resistance and metabolic syndrome. healthmatters.iosigmaaldrich.com

Association with Neuropsychiatric Conditions

Altered levels of this compound and other steroid metabolites are associated with various neuropsychiatric conditions, reflecting the intricate relationship between the hypothalamic-pituitary-adrenal (HPA) axis and mental health.

Stress-Related Disorders and Mood Dysregulation

Chronic stress can lead to elevated levels of this compound as a result of prolonged activation of the HPA axis. healthmatters.io This dysregulation is often observed in individuals with stress-related disorders. High levels of 5α-tetrahydrocorticosterone (5α-THB) can indicate that the body is under significant stress. rupahealth.com Conversely, low levels of 5β-tetrahydrocorticosterone may suggest a diminished capacity to respond to stress, potentially leading to symptoms like fatigue, muscle weakness, and mood changes such as depression or irritability. rupahealth.com

Studies have shown that individuals with major depressive disorders may exhibit altered glucocorticoid metabolism, which can contribute to increased cortisol bioavailability. karger.com While some studies report elevated cortisol levels in depression, others have found blunted cortisol responses in patients with a history of early life stress. frontiersin.org The measurement of this compound and other cortisol metabolites can provide insights into these complex hormonal changes. frontiersin.org

Psychosis and Cognitive Functioning

Research indicates a link between HPA axis abnormalities and psychotic disorders like schizophrenia and bipolar disorder. frontiersin.orgfrontiersin.org Patients with these conditions who have a history of childhood trauma often show elevated cortisol metabolism. frontiersin.orgfrontiersin.org Specifically, studies have found an association between childhood adverse experiences and increased levels of 5β-reductase activity in adults with schizophrenia or bipolar disorder. frontiersin.org

Cognitive function is also influenced by glucocorticoid levels. Both high and low levels of glucocorticoids can impair cognitive functions, particularly memory, which is heavily dependent on the hippocampus and pre-frontal cortex. nih.gov While the direct role of this compound in cognitive function is still being explored, the broader impact of HPA axis dysregulation on cognition is well-established. For instance, a high dehydroepiandrosterone-sulfate (DHEAS) to cortisol ratio has been linked to better cognitive performance. nih.gov

Inflammatory and Autoimmune Disease States

This compound has demonstrated significant anti-inflammatory properties, making it a compound of interest in the context of inflammatory and autoimmune diseases.

Role in Dermatitis and Skin Inflammation

Topical application of corticosteroids is a cornerstone of treatment for inflammatory skin conditions like dermatitis. dermnetnz.orgbad.org.uk Research has specifically highlighted the potential of 5α-tetrahydrocorticosterone (5α-THB) as a topical anti-inflammatory agent. In murine models of irritant dermatitis, 5α-THB was effective in suppressing inflammation. nih.gov

A key advantage of 5α-THB is its improved therapeutic index compared to conventional glucocorticoids like hydrocortisone (B1673445). nih.gov While hydrocortisone can lead to side effects such as skin thinning, chronic application of 5α-THB did not produce these adverse effects in preclinical studies. nih.gov Furthermore, 5α-THB has been shown to have limited negative effects on angiogenesis, the formation of new blood vessels, which is a crucial process in wound healing. endocrine-abstracts.org This suggests that 5α-THB could be a safer alternative for treating inflammatory skin conditions, especially on delicate skin. nih.gov

Systemic Inflammatory Markers and Pathways

This compound levels can reflect the body's systemic inflammatory state. rupahealth.com Elevated levels may indicate an ongoing inflammatory response. healthmatters.io The assessment of systemic inflammatory markers, such as C-reactive protein (CRP), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in conjunction with this compound can provide a more comprehensive understanding of the inflammatory status. rupahealth.com

Various systemic inflammatory markers derived from blood cell counts, such as the neutrophil-to-lymphocyte ratio (NLR) and the systemic inflammation index (SII), are used to gauge the level of inflammation in the body and have been associated with conditions like heart failure and pulmonary embolism. dovepress.comfrontiersin.org Adrenal tumors, particularly pheochromocytomas, can produce inflammatory markers and cytokines like IL-6, leading to a systemic inflammatory response. endocrine-abstracts.org

Breast Cancer as a Potential Biomarker

Emerging research suggests that profiling steroid hormone metabolites, including this compound, may have utility in the context of breast cancer. Metabolomics, the study of small molecules or metabolites, is a promising field for discovering biomarkers for cancer diagnosis and prognosis. annlabmed.orgmdpi.com

One study noted that decreased levels of certain steroid hormone metabolites, including 5α-tetrahydrocorticosterone, have been observed in premenopausal women with breast cancer. rupahealth.com While the direct application of this compound as a standalone biomarker for breast cancer requires further investigation, its inclusion in a broader panel of metabolic biomarkers could enhance the accuracy of breast cancer detection and management. annlabmed.org

Interactive Data Tables

Table 1: Research Findings on this compound in Neuropsychiatric Conditions

| Condition | Key Finding | Reference |

| Stress-Related Disorders | Elevated levels of THB are associated with chronic stress due to prolonged HPA axis activation. | healthmatters.io |

| Mood Dysregulation | Low levels of 5β-THB may indicate a reduced stress response, leading to fatigue and mood changes. | rupahealth.com |

| Psychosis (Schizophrenia, Bipolar Disorder) | Childhood trauma is linked to elevated cortisol metabolism in adults with these disorders. | frontiersin.orgfrontiersin.org |

| Cognitive Function | Both high and low glucocorticoid levels can impair memory and other cognitive functions. | nih.gov |

Table 2: Research Findings on this compound in Inflammatory Conditions

| Condition | Key Finding | Reference |

| Dermatitis and Skin Inflammation | Topical 5α-THB effectively suppresses inflammation in murine models of irritant dermatitis. | nih.gov |

| Systemic Inflammation | Elevated THB levels can be an indicator of a systemic inflammatory response. | healthmatters.io |

| Wound Healing | 5α-THB shows limited adverse effects on angiogenesis compared to conventional steroids. | endocrine-abstracts.org |

Advanced Analytical Methodologies for Tetrahydrocorticosterone Quantification and Profiling

Chromatographic Techniques for Separation and Identification

The separation of Tetrahydrocorticosterone from its isomers and other endogenous steroids is a critical first step in its analysis. Both liquid and gas chromatography are employed, each with distinct advantages and requirements.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography, historically a reference method for steroid analysis, is also used for this compound. nih.govmdpi.com Due to the low volatility of steroids, a crucial and time-consuming derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. nih.govnih.gov This typically involves creating methoxime-trimethylsilyl (MO-TMS) ether derivatives. nih.gov While reliable, this requirement makes GC-MS more lengthy and cumbersome compared to LC-MS for routine analysis. nih.gov

Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation power, which is highly beneficial for complex biological samples like urine. nih.govrsc.orgnih.gov By employing two columns with different stationary phases, GCxGC can resolve co-eluting compounds that would overlap in a single-dimension GC separation. nih.gov This technique, often paired with a time-of-flight mass spectrometer (TOF-MS), allows for comprehensive steroid profiling and the potential to identify a wide array of metabolites in a single run. rsc.orgresearchgate.netgcms.cz The enhanced resolving power of GCxGC provides a greater opportunity for the detection of non-targeted and unknown steroids within a complex matrix. nih.gov

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the gold standard for the detection and quantification of this compound due to its exceptional sensitivity and specificity.

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Tandem mass spectrometry (MS/MS) is the most widely used MS technique for quantifying this compound. nih.gov In LC-MS/MS methods, specific precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), providing high selectivity and minimizing interferences from the sample matrix. nih.gov This allows for accurate quantification even at very low concentrations.

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF-MS, offers an alternative and powerful approach. nih.govnih.gov Instead of monitoring specific ion transitions, HRMS instruments measure the accurate mass of ions with very high resolution, allowing for the confident identification of compounds based on their elemental composition. nih.gov A key advantage of HRMS is its ability to perform untargeted analysis, enabling retrospective data analysis and the identification of unexpected metabolites without prior knowledge of their existence. nih.gov The quantitative performance of modern LC-HRMS instruments has been shown to be comparable to that of LC-MS/MS for steroid analysis. nih.gov

Electrospray Ionization (ESI) and Other Ionization Modes

For LC-MS based analyses, Electrospray Ionization (ESI) is the most common ionization source used for this compound and other corticosteroids. unimi.itnih.gov ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. The choice between positive and negative mode can depend on the specific analyte and the desired sensitivity. For example, some studies have found that negative ion mode offers greater sensitivity for the detection and quantification of certain glucocorticoids. nih.gov

For GC-MS, Electron Ionization (EI) is standard, which is a high-energy technique that produces extensive and reproducible fragmentation patterns. nih.govnih.gov These fragmentation patterns serve as a "fingerprint" for the molecule, aiding in its structural identification. nih.gov Chemical Ionization (CI) is a softer alternative that produces more abundant molecular ions, which can be useful for confirming the molecular weight of the analyte. nih.govnih.gov

Sample Preparation Strategies for Biological Matrices (e.g., urine, blood, plasma)

Effective sample preparation is essential to remove interfering substances and concentrate the target analytes from complex biological matrices like urine, blood, or plasma.

A critical step, particularly for urine samples, is the enzymatic hydrolysis of conjugated steroids. nih.gov In the body, steroids are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion. To measure the total amount of a steroid, these conjugates must be cleaved, which is typically accomplished using enzymes like β-glucuronidase and sulfatase. nih.govwindows.net

The two most common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). mdpi.comarborassays.com

Liquid-Liquid Extraction (LLE) involves using an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) to partition the steroids from the aqueous biological fluid. nih.govmdpi.comarborassays.comresearchgate.net

Solid-Phase Extraction (SPE) uses a packed cartridge (e.g., C18) to retain the steroids from the sample, while unwanted components are washed away. nih.govtandfonline.comnih.govpjsir.org The retained steroids are then eluted with a small volume of an organic solvent. nih.govtandfonline.com SPE is often preferred as it can provide cleaner extracts and is more easily automated, for instance, in a 96-well plate format for high-throughput analysis. nih.govnih.gov

A simpler "dilute-and-shoot" approach may also be used, where the sample is simply diluted before injection, although this is generally only feasible with highly sensitive and selective LC-MS/MS systems that can handle more complex matrices. nih.gov

Table 2: Overview of Sample Preparation Techniques for this compound Analysis An interactive data table will be displayed here in the final output.

| Step | Technique | Description | Matrix | Source(s) |

|---|---|---|---|---|

| Deconjugation | Enzymatic Hydrolysis | Cleavage of glucuronide/sulfate groups using β-glucuronidase/sulfatase. | Urine | nih.govwindows.net |

| Extraction | Solid-Phase Extraction (SPE) | Uses a sorbent (e.g., C18) to retain analytes, which are then eluted. | Urine, Plasma | nih.govresearchgate.netpjsir.org |

| Extraction | Liquid-Liquid Extraction (LLE) | Uses immiscible solvents (e.g., diethyl ether) to separate analytes. | Plasma, Serum, Urine | nih.govmdpi.comresearchgate.net |

| Extraction | Salting-Out Assisted LLE (SALLE) | A variation of LLE using a water-miscible solvent and high salt concentration. | Serum, Plasma | mdpi.com |

Method Validation and Quantitative Analysis Parameters

For an analytical method to be considered reliable for quantifying this compound, it must undergo rigorous validation. researchgate.netgavinpublishers.com Method validation ensures that the procedure is fit for its intended purpose, providing accurate and reproducible results. ikev.org The key parameters assessed during validation are outlined below.

| Validation Parameter | Description | Common Acceptance Criteria |

| Sensitivity (LOD/LOQ) | Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. researchgate.netLimit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net | LOD is often defined as a signal-to-noise ratio of 3:1. LOQ is typically a signal-to-noise ratio of 10:1 or the lowest point on the calibration curve with precision (%RSD) < 20% and accuracy within 80-120%. |

| Reproducibility (Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. researchgate.netikev.org It is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). | The relative standard deviation (RSD) or coefficient of variation (CV) should generally be ≤ 15% for quality control samples, and ≤ 20% at the LOQ. |

| Accuracy | The closeness of the measured value to the true or accepted reference value. researchgate.net It is often determined by analyzing samples with known concentrations (spiked matrix samples) and calculating the percent recovery. | Mean recovery should typically be within 85-115% of the nominal value (80-120% at the LOQ). |

| Linearity & Range | Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netRange: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. researchgate.net | A linear regression model is used. The correlation coefficient (r²) should ideally be ≥ 0.99. |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. gavinpublishers.com | No significant interfering peaks should be present at the retention time of the analyte in blank samples. |

Steroid Metabolomics Profiling and Biomarker Discovery

Steroid metabolomics, which involves the comprehensive profiling of multiple steroid hormones and their metabolites, has become a powerful tool for clinical diagnostics and biomarker discovery. nih.govgrafiati.com By using mass spectrometry-based techniques (either GC-MS or LC-MS/MS) combined with machine learning algorithms for data analysis, researchers can identify unique "steroid fingerprints" associated with various diseases. nih.govoup.com

This compound is a key metabolite within these profiles. Alterations in its excretion levels, often in conjunction with other steroids, can serve as a potential biomarker for specific endocrine disorders.

Key Research Findings:

Cushing's Syndrome: Studies have identified elevated urinary levels of this compound, along with other glucocorticoid metabolites like tetrahydrocortisol (B1682764) and allo-tetrahydrocortisol, as part of a characteristic steroid profile for Cushing's syndrome. mdpi.com This multi-steroid panel can help distinguish patients with the syndrome from healthy controls and those with non-functioning adrenal tumors. mdpi.com

Adrenocortical Carcinoma (ACC): In the context of adrenal tumors, steroid metabolomics has shown high sensitivity and specificity in differentiating between benign adenomas and malignant carcinomas. nih.gov this compound has been identified as one of the most important differentiating metabolites for detecting the recurrence of ACC after surgery, highlighting its value in post-operative monitoring. oup.com

The combination of advanced analytical methods and sophisticated data analysis in steroid metabolomics allows for a more nuanced view of steroidogenesis, moving beyond single-hormone measurements to capture the complexity of the entire steroid network. nih.gov

Research Models and Experimental Paradigms in Tetrahydrocorticosterone Studies

In Vitro Cellular and Molecular Models

In vitro models are fundamental for dissecting the molecular interactions and cellular effects of Tetrahydrocorticosterone. These controlled experimental systems allow for detailed examination of receptor binding, gene expression, and enzyme activity.

Receptor binding assays are crucial for determining the affinity of this compound for various cellular receptors. Studies have shown that 5α-THB has a low affinity for the glucocorticoid receptor (GR). This is a significant finding, as it suggests that the anti-inflammatory effects of 5α-THB may be mediated through mechanisms largely independent of direct GR activation. For instance, the glucocorticoid receptor antagonist RU38486 (mifepristone) did not block the anti-angiogenic effects of 5α-THB, further supporting a GR-independent pathway.

Gene expression studies complement receptor binding assays by revealing the downstream effects of this compound on cellular function. Research has demonstrated that 5α-THB does not significantly alter the expression of genes typically regulated by conventional glucocorticoids, such as those involved in extracellular matrix integrity. However, it has been shown to decrease the transcript abundance of Pecam1, a gene associated with vascular remodeling, and cause a minor increase in Per1 transcript levels. Unlike dexamethasone (B1670325) and hydrocortisone (B1673445), 5α-THB did not affect the expression of glucocorticoid-regulated genes like Fkbp51 and Hsd11b1.

These in vitro studies are instrumental in comparing the potency and mechanisms of action of different steroids. For example, mometasone (B142194) furoate has been shown to have a higher relative binding affinity for the glucocorticoid receptor and to be a more potent stimulator of GR-mediated gene transactivation compared to other corticosteroids like fluticasone (B1203827) propionate, budesonide, and triamcinolone (B434) acetonide.

Table 1: Gene Expression Changes in Response to 5α-Tetrahydrocorticosterone

| Gene | Change in Expression | Implicated Function |

|---|---|---|

| Pecam1 | Decreased | Vascular remodeling |

| Per1 | Slightly Increased | Circadian rhythm, glucocorticoid response |

| Fkbp51 | No significant change | Glucocorticoid receptor regulation |

| Hsd11b1 | No significant change | Glucocorticoid metabolism |

Enzyme activity assays are employed to understand the synthesis and metabolism of this compound and its effects on various enzymes. The formation of 5α-THB and its stereoisomer, 5β-tetrahydrocorticosterone, is dependent on the activity of 5α-reductase and 5β-reductase enzymes, respectively. Assays for these enzymes are critical for studying the pathways of corticosterone (B1669441) metabolism.

Furthermore, this compound and its metabolites can modulate the activity of other enzymes. For instance, neurosteroids, including metabolites of corticosterone, are known to modulate the activity of the GABA-A receptor, which can lead to anxiolytic and sedative effects. Studies have also investigated the impact of various compounds on the enzymes involved in steroid synthesis, such as 11β-hydroxylase and 3β-hydroxysteroid dehydrogenase, which can indirectly affect the levels of this compound.

Inhibition studies are also a key component of this research. For example, inhibitors of 5α-reductase, such as finasteride (B1672673) and dutasteride, are used to investigate the physiological roles of 5α-reduced steroids like 5α-THB. By blocking the production of these metabolites, researchers can infer their functions in various biological processes.

In Vivo Animal Models for Physiological and Pathophysiological Research

In vivo animal models are indispensable for understanding the complex physiological and pathophysiological effects of this compound in a whole-organism context. These models allow for the investigation of its therapeutic potential in conditions such as stress and inflammation.

Murine models of inflammation, such as croton oil-induced irritant dermatitis, have been instrumental in demonstrating the anti-inflammatory properties of 5α-THB. In these models, topical application of 5α-THB has been shown to suppress ear swelling and inflammation with an efficacy comparable to that of hydrocortisone. nih.gov Notably, chronic application of 5α-THB did not lead to the skin thinning, adrenal atrophy, or weight loss observed with topical hydrocortisone, suggesting a more favorable safety profile. nih.gov

In a model of irritant dermatitis, 5α-THB decreased dermal swelling and total cell infiltration to a similar extent as corticosterone after 24 hours, albeit at a higher dose. frontiersin.org Interestingly, pre-treatment with the glucocorticoid receptor antagonist RU486 did not block the anti-inflammatory effect of 5α-THB, further supporting a GR-independent mechanism of action. frontiersin.org Furthermore, 5α-THB was more effective than corticosterone at reducing myeloperoxidase activity, an indicator of neutrophil infiltration. frontiersin.org

While direct studies on the effects of this compound in murine models of psychological stress are less common, the established role of corticosterone as the primary stress hormone in rodents provides a strong rationale for such investigations. The chronic mild stress model, for instance, leads to elevated corticosterone levels and depressive-like behaviors in rodents, offering a potential paradigm to explore the modulatory effects of this compound on the stress response.

Table 2: Effects of 5α-Tetrahydrocorticosterone in a Murine Model of Irritant Dermatitis

| Parameter | Effect of 5α-THB | Comparison with Hydrocortisone/Corticosterone |

|---|---|---|

| Ear Swelling | Suppressed | Similar efficacy to hydrocortisone |

| Cell Infiltration | Decreased | Similar to corticosterone after 24h |

| Myeloperoxidase Activity | Reduced | Greater reduction than corticosterone |

| Skin Thinning (chronic use) | Not observed | Hydrocortisone caused significant thinning |

| Adrenal Atrophy (chronic use) | Not observed | Observed with hydrocortisone |

Genetic mouse models provide powerful tools to investigate the role of specific genes in the metabolism and function of this compound.

Cyp27a1 knockout mice: Studies using mice with a knockout of the Cyp27a1 gene, which encodes the enzyme sterol 27-hydroxylase, have revealed its role in glucocorticoid metabolism. In these mice, the urinary ratio of (THB+5α-THB) to tetrahydrodehydrocorticosterone (THA) was found to be fourfold higher than in wild-type mice, indicating an alteration in the metabolic pathways of corticosterone and its metabolites. nih.gov

CYP21A2 mutant mice: A humanized mouse model with a mutation in the CYP21A2 gene, which causes 21-hydroxylase deficiency (a form of congenital adrenal hyperplasia), has also been developed. frontiersin.org In homozygous mutant animals, this compound (THB) was not detectable in 24-hour urine samples, highlighting the critical role of CYP21A2 in the production of corticosterone and its subsequent metabolites, including THB. frontiersin.org

Pharmacological intervention studies in animal models are essential for evaluating the therapeutic potential of this compound. The murine irritant dermatitis model has been a key paradigm for these investigations.

In this model, the efficacy and side-effect profile of topically applied 5α-THB have been compared with conventional glucocorticoids like hydrocortisone. rupahealth.com Results from these studies have consistently shown that 5α-THB possesses potent anti-inflammatory effects, effectively reducing edema and inflammation. rupahealth.com Crucially, these studies have also highlighted the improved therapeutic index of 5α-THB, as it does not induce the significant skin thinning and systemic side effects associated with chronic hydrocortisone treatment. rupahealth.com

The rapid systemic clearance of 5α-THB observed in these animal models further contributes to its favorable safety profile, suggesting that it has the potential to be a safer topical treatment for inflammatory skin conditions. nih.gov

Human Observational and Intervention Studies

Human studies have been instrumental in elucidating the clinical significance of this compound (THC), particularly in the context of adrenal gland function and pathology. Observational and interventional research has solidified its role as a valuable biomarker in various disease states.

Clinical Cohort Studies and Biomarker Validation

Clinical cohort studies have been pivotal in validating this compound as a biomarker, especially in the differentiation of adrenal tumors. The development of urine steroid metabolomics, which combines mass spectrometry-based steroid profiling with machine learning algorithms, has enabled the analysis of large patient cohorts and the identification of distinct steroid "fingerprints" for various conditions.

One significant area of research has been the differentiation between benign adrenocortical adenomas (ACA) and malignant adrenocortical carcinomas (ACC). In a landmark study, urine samples from a cohort of 102 patients with ACA and 45 patients with ACC were analyzed. This research demonstrated that a panel of steroid metabolites, including this compound, could distinguish between benign and malignant tumors with high sensitivity and specificity. oup.com A machine-learning model identified a subset of nine steroids that were most effective in differentiating ACA from ACC, achieving a sensitivity and specificity of 88%. oup.com